![molecular formula C16H16N4OS B2692538 1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 879044-17-4](/img/structure/B2692538.png)
1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Overview
Description
“1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone” is a chemical compound . It is a small molecule featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula and possibly its melting point, boiling point, and density .Scientific Research Applications
- Applications : AZD7648 has potential as a monotherapy or in combination with other treatments. It enhances the effects of DSB-inducing agents (e.g., doxorubicin, irradiation) and PARP inhibitors (e.g., olaparib) in murine xenograft models .
- AZD7648 Role : Investigating whether AZD7648 affects FABP-related pathways could provide insights into cardiovascular disease management .
DNA Damage Response Inhibition
Cardiovascular Disorders
Antiviral Activity
Synthetic Chemistry
Future Directions
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have shown inhibitory activity against cdk2 . They likely interact with the active site of CDK2, preventing its normal function and leading to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 . They have also been observed to cause alterations in cell cycle progression and induce apoptosis within cells .
properties
IUPAC Name |
1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-6-4-5-7-13(10)9-22-16-18-15-17-8-14(12(3)21)11(2)20(15)19-16/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETGMYCLNDRFAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(=C(C=NC3=N2)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320644 | |
Record name | 1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642909 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone | |
CAS RN |
879044-17-4 | |
Record name | 1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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